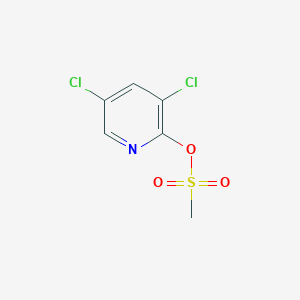
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an imidazole ring, and a cyanamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Functionalization with Cyanamide: The final step involves the introduction of the cyanamide group. This can be achieved through the reaction of the intermediate compound with cyanogen bromide (BrCN) or cyanamide (NH2CN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its benzodiazepine core suggests possible uses in the treatment of neurological disorders, while its cyanamide group may confer additional pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism of action of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The cyanamide group may interact with other molecular pathways, potentially inhibiting enzymes or modulating signal transduction processes.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but lacking the imidazole ring and cyanamide group.
Midazolam: A benzodiazepine with a fused imidazole ring but different substituents.
Chlordiazepoxide: A benzodiazepine with a similar core but different functional groups.
Uniqueness
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is unique due to its combination of a benzodiazepine core, an imidazole ring, and a cyanamide group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
136722-78-6 |
|---|---|
分子式 |
C17H20ClN5 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]cyanamide |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)4-5-22-9-13-6-14(18)7-15-16(13)23(8-12(22)3)17(21-15)20-10-19/h4,6-7,12H,5,8-9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI 键 |
IKVFAKQWGKMLDP-LBPRGKRZSA-N |
手性 SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
规范 SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)



